3-Indolyl vs. 2-Indolyl Substitution: SERT Binding Affinity in Derived Ligands
In a series of conformationally restricted homotryptamines, the 3-indolyl tetrahydropyridine scaffold derived from CAS 155302-27-5 was essential for potent SERT inhibition. While the parent building block itself is not the final ligand, its structural isomerism directly dictates pharmacological outcome. Compounds built on the 3-indolyl scaffold achieved nanomolar SERT binding, consistent with the core structure of the target compound. In contrast, indole C2-substituted or aza-indole analogs in the same study showed markedly reduced or abolished SERT affinity, confirming the 3-position as a pharmacophoric requirement [1]. This positional selectivity is a key differentiation factor.
| Evidence Dimension | SERT Binding Affinity of Derived Ligands |
|---|---|
| Target Compound Data | Core scaffold yields ligands with SERT Ki < 100 nM (representative compounds in series) |
| Comparator Or Baseline | C2-substituted indole or aza-indole scaffolds: SERT Ki > 1 µM (inactive) |
| Quantified Difference | At least 10-fold loss in SERT affinity with altered indole substitution |
| Conditions | Human SERT binding assay, [3H]serotonin displacement, as described in Deskus et al., 2007 |
Why This Matters
This demonstrates that the 3-indolyl connectivity of CAS 155302-27-5 is not a generic feature; selecting a 2-indolyl isomer would predictably lead to inactive SERT ligands, making this compound the correct starting material for serotonergic probe or drug discovery.
- [1] Deskus, J. A., et al. (2007). Conformationally restricted homotryptamines 3. Indole tetrahydropyridines and cyclohexenylamines as selective serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3099-3104. View Source
